
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a chloro group at the seventh position and a phenethyl group at the first position of the dihydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of dihydroisoquinolines. The process begins with the condensation of a β-phenylethylamine with a suitable aldehyde or ketone to form an imine. This intermediate is then cyclized in the presence of a Lewis acid, such as phosphorus oxychloride or aluminum chloride, to yield the desired dihydroisoquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The chloro group at the seventh position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenethyl-3,4-dihydroisoquinoline: Lacks the chloro group at the seventh position.
7-Chloro-3,4-dihydroisoquinoline: Lacks the phenethyl group at the first position.
7-Chloro-1-phenethylisoquinoline: Lacks the dihydro structure.
Uniqueness
7-Chloro-1-phenethyl-3,4-dihydroisoquinoline is unique due to the presence of both the chloro and phenethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H16ClN |
|---|---|
Molekulargewicht |
269.8 g/mol |
IUPAC-Name |
7-chloro-1-(2-phenylethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16ClN/c18-15-8-7-14-10-11-19-17(16(14)12-15)9-6-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2 |
InChI-Schlüssel |
MPVPVAYWTGUJKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


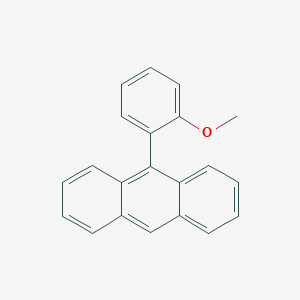
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14122886.png)
acetic acid](/img/structure/B14122894.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14122896.png)
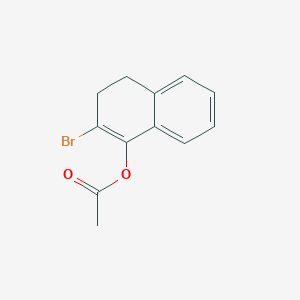
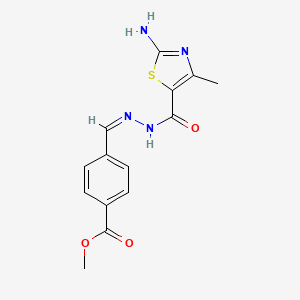
![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)
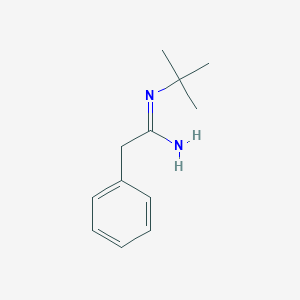
![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122924.png)
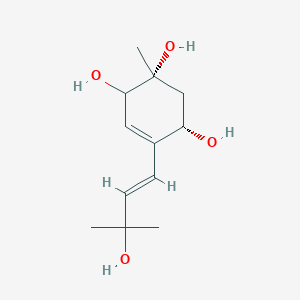
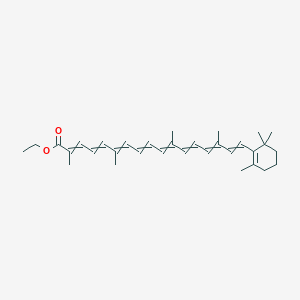
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122939.png)
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
